

Experimental Design for Studying Ritivixibat Efficacy in Mice: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

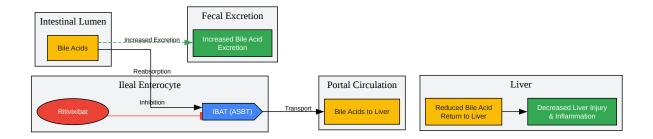
Ritivixibat is an orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] [2][3] By blocking the reabsorption of bile acids in the terminal ileum, Ritivixibat increases their fecal excretion, thereby reducing the total bile acid pool.[1][2][4] This mechanism of action holds therapeutic promise for cholestatic liver diseases, which are characterized by the accumulation of bile acids that leads to liver damage.[1][2][5][6] Furthermore, elevated serum bile acids are implicated in cholestatic pruritus, a debilitating symptom of these diseases.[4][7] These application notes provide a detailed experimental design and protocols for evaluating the efficacy of Ritivixibat in established mouse models of cholestatic liver injury and pruritus.

Signaling Pathway of Ritivixibat

Ritivixibat's primary molecular target is the ileal bile acid transporter (IBAT). By inhibiting IBAT in the terminal ileum, **Ritivixibat** disrupts the enterohepatic circulation of bile acids. This leads to a decrease in the return of bile acids to the liver via the portal vein. The reduced hepatic bile acid concentration alleviates feedback repression on cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, leading to increased conversion of cholesterol into new bile acids. The net effect is a reduction in the total circulating and hepatic bile acid pool,



which is then excreted. This decrease in bile acid burden on the liver is hypothesized to reduce liver injury and inflammation.



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Caption: Mechanism of action of Ritivixibat.

Experimental Design and Protocols

This experimental design encompasses two key aspects of cholestatic liver disease: liver injury and pruritus. The Mdr2 knockout (Mdr2-/-) mouse model will be used to assess the efficacy of **Ritivixibat** on chronic cholestatic liver injury and fibrosis. A dry skin-induced pruritus model will be employed to evaluate its anti-pruritic effects.

I. Mouse Models

- Cholestatic Liver Injury Model: Mdr2-/- (Abcb4-/-) mice on a FVB/NJ background will be
 used. These mice spontaneously develop sclerosing cholangitis with progressive liver
 fibrosis, closely mimicking aspects of human primary sclerosing cholangitis.[8][9][10]
- Pruritus Model: A dry skin-induced pruritus model will be established in C57BL/6 mice by
 daily topical application of an acetone and ether mixture followed by water (AEW). This
 model is known to induce significant scratching behavior, a quantifiable measure of itch.[11]

II. Experimental Groups and Dosing



A. Cholestatic Liver Injury Study (Mdr2-/- mice)

Group	Treatment	Dose (mg/kg)	Route	Frequency	Duration
1	Vehicle	-	Oral Gavage	Once Daily	4 weeks
2	Ritivixibat	3	Oral Gavage	Once Daily	4 weeks
3	Ritivixibat	10	Oral Gavage	Once Daily	4 weeks
4	Ritivixibat	30	Oral Gavage	Once Daily	4 weeks

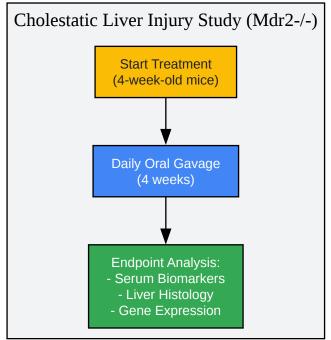
B. Pruritus Study (C57BL/6 mice)

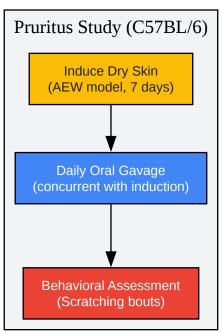
Group	Treatment	Dose (mg/kg)	Route	Frequency	Duration
1	Vehicle	-	Oral Gavage	Once Daily	7 days
2	Ritivixibat	10	Oral Gavage	Once Daily	7 days
3	Ritivixibat	30	Oral Gavage	Once Daily	7 days

Vehicle Formulation: **Ritivixibat** will be suspended in 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.

III. Experimental Workflow







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Caption: Experimental workflow for the two studies.

IV. Detailed Protocols

A. Oral Gavage Administration

- Accurately weigh each mouse to determine the correct dosing volume.
- Prepare fresh suspensions of Ritivixibat in 0.5% CMC on each dosing day.
- Administer the designated treatment or vehicle via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
- The volume of administration should not exceed 10 mL/kg body weight.
- B. Induction of Dry Skin Pruritus (AEW Model)
- Shave a small area on the rostral back of C57BL/6 mice.
- Apply a 1:1 mixture of acetone and diethyl ether to the shaved area for 15 seconds.



- Immediately after, apply distilled water to the same area for 30 seconds.
- Repeat this procedure once daily for 7 consecutive days.
- C. Quantification of Scratching Behavior
- On day 7 of the pruritus study, acclimate mice individually in observation chambers for at least 30 minutes.
- Videotape the mice for 30-60 minutes.
- A blinded observer will count the number of scratching bouts directed at the AEW-treated area. A scratching bout is defined as one or more rapid movements of the hind paw towards the treated area.
- D. Serum Biomarker Analysis
- At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
- Separate serum by centrifugation.
- Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids using commercially available kits according to the manufacturer's instructions.

E. Liver Histology

- Harvest the livers and fix a portion in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and section at 5 μm thickness.
- Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis.
- Perform Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition as a measure of fibrosis.
- A pathologist blinded to the treatment groups will score the histological sections for inflammation, necrosis, and fibrosis.



F. Gene Expression Analysis (qPCR)

- Harvest a portion of the liver and the terminal ileum and snap-freeze in liquid nitrogen.
- Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using a SYBR Green-based assay.
- Analyze the expression of genes involved in bile acid synthesis and transport. Normalize the
 expression of target genes to a housekeeping gene (e.g., Gapdh).

Target Genes for qPCR:

Tissue	Gene	Function
Liver	Cyp7a1	Rate-limiting enzyme in bile acid synthesis
Liver	Fxr	Nuclear receptor regulating bile acid homeostasis
Liver	Shp	Downstream target of Fxr, represses Cyp7a1
Liver	Ntcp	Transporter for bile acid uptake into hepatocytes
Liver	Bsep	Transporter for bile acid excretion into bile
Liver	Mrp2	Canalicular export pump for conjugated compounds
lleum	Fgf15	Hormone regulating bile acid synthesis
lleum	Asbt	lleal bile acid transporter (target of Ritivixibat)



Data Presentation

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to compare between groups. A p-value of less than 0.05 will be considered statistically significant.

Table 1: Summary of Quantitative Data to be Collected in the Cholestatic Liver Injury Study



Parameter	Measureme nt	Group 1 (Vehicle)	Group 2 (Ritivixibat 3 mg/kg)	Group 3 (Ritivixibat 10 mg/kg)	Group 4 (Ritivixibat 30 mg/kg)
Serum Biomarkers					
ALT	U/L				
AST	U/L				
ALP	U/L	_			
Total Bile Acids	μmol/L	_			
Liver Histology					
Inflammation Score	(0-4)				
Necrosis Score	(0-4)	-			
Fibrosis Score	(0-4)	-			
Gene Expression		-			
Liver Cyp7a1	Relative mRNA expression				
Liver Fxr	Relative mRNA expression				
Liver Shp	Relative mRNA expression	_			



Liver Ntcp	Relative mRNA expression
Liver Bsep	Relative mRNA expression
Liver Mrp2	Relative mRNA expression
lleum Fgf15	Relative mRNA expression
lleum Asbt	Relative mRNA expression

Table 2: Summary of Quantitative Data to be Collected in the Pruritus Study

Parameter	Measurement	Group 1 (Vehicle)	Group 2 (Ritivixibat 10 mg/kg)	Group 3 (Ritivixibat 30 mg/kg)
Behavioral Assessment				
Scratching Bouts	Number per 30 min			

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